![molecular formula C17H11ClN2O4S B411141 N-(3-Chlor-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-sulfonamid](/img/structure/B411141.png)
N-(3-Chlor-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
EJMC-1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der TNF-α-Inhibition und verwandter chemischer Reaktionen verwendet.
Biologie: Wird in der Forschung zu Entzündungspfaden und Zytokinregulation eingesetzt.
Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung von Autoimmunkrankheiten wie rheumatoider Arthritis und Morbus Crohn untersucht.
Industrie: Wird bei der Entwicklung von entzündungshemmenden Medikamenten und als Referenzverbindung in der pharmazeutischen Forschung verwendet
5. Wirkmechanismus
EJMC-1 entfaltet seine Wirkung durch Hemmung der Aktivität von TNF-α, einem Zytokin, das an Entzündungsreaktionen beteiligt ist. Die Verbindung bindet an TNF-α und verhindert so dessen Interaktion mit seinen Rezeptoren auf der Oberfläche von Zielzellen. Diese Hemmung stört die nachgeschalteten Signalwege, die zur Entzündung führen, wodurch die Entzündungsreaktion reduziert wird .
Ähnliche Verbindungen:
S10: Ein Analog von EJMC-1 mit einem IC50-Wert von 14 Mikromolar, das 2,2-mal potenter ist als EJMC-1.
4e: Ein weiteres Analog mit einem IC50-Wert von 3 Mikromolar, was es 14-mal potenter macht als EJMC-1.
Einzigartigkeit von EJMC-1: EJMC-1 ist einzigartig aufgrund seiner moderaten Potenz und der spezifischen Hemmung von TNF-α. Während andere Verbindungen wie S10 und 4e eine höhere Potenz aufweisen, dient EJMC-1 als grundlegende Verbindung für die Entwicklung und Optimierung potenterer TNF-α-Inhibitoren .
Wirkmechanismus
- The primary target of EJMC-1 is the Hedgehog receptor Patched1 (Ptch1). Ptch1 is overexpressed in various types of cancers, making it a relevant candidate for drug intervention .
- Ptch1 plays a crucial role in multidrug resistance (MDR) by acting as a drug efflux pump. It actively transports chemotherapeutic agents (such as doxorubicin) out of cancer cells, reducing their efficacy .
- EJMC-1 inhibits the drug efflux activity of Ptch1. By doing so, it prevents the extrusion of chemotherapeutic drugs from cancer cells, enhancing their retention and effectiveness .
- Remarkably, this inhibition selectively affects cancer cells without causing significant toxicity to healthy cells or side effects .
- Inhibition of Ptch1 disrupts this pathway, leading to altered downstream signaling events. Consequently, cancer cells become more susceptible to chemotherapy .
- EJMC-1’s pharmacokinetic properties impact its bioavailability:
- Cellular effects include increased drug sensitivity, reduced MDR, and improved chemotherapy outcomes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
EJMC-1 plays a crucial role in biochemical reactions, particularly as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Therefore, the inhibition of TNF-α by EJMC-1 can have significant biochemical implications, particularly in the context of inflammatory diseases .
Cellular Effects
EJMC-1 has been shown to have significant effects on various types of cells and cellular processes. As a TNF-α inhibitor, EJMC-1 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of EJMC-1 .
Molecular Mechanism
The molecular mechanism of action of EJMC-1 primarily involves its role as a TNF-α inhibitor . It exerts its effects at the molecular level through binding interactions with TNF-α, leading to the inhibition of this cytokine . This can result in changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
The effects of EJMC-1 can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of EJMC-1 can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Given its role as a TNF-α inhibitor, it is likely that EJMC-1 interacts with enzymes or cofactors involved in inflammation and immune response pathways .
Transport and Distribution
It is likely that EJMC-1 interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EJMC-1 involves the reaction of 3-chloro-4-hydroxyaniline with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride under specific conditions. The reaction typically takes place in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for EJMC-1 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring the purity of reactants, maintaining reaction conditions, and employing efficient purification techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: EJMC-1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Sulfonamids und der Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen Sulfonamidderivate liefern, während Oxidationsreaktionen zur Bildung von Chinonen führen können .
Vergleich Mit ähnlichen Verbindungen
S10: An analog of EJMC-1 with an IC50 value of 14 micromolar, which is 2.2 times more potent than EJMC-1.
4e: Another analog with an IC50 value of 3 micromolar, making it 14 times more potent than EJMC-1.
Uniqueness of EJMC-1: EJMC-1 is unique due to its moderate potency and specific inhibition of TNF-α. While other compounds like S10 and 4e exhibit higher potency, EJMC-1 serves as a foundational compound for the development and optimization of more potent TNF-α inhibitors .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAQUPLBBOCSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?
A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.
Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?
A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
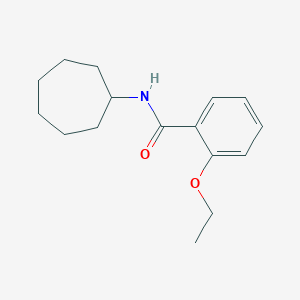
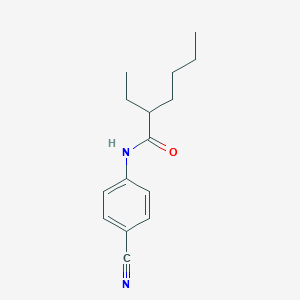
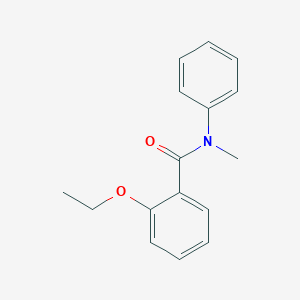
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
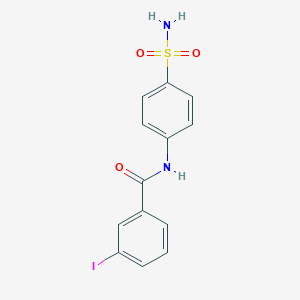
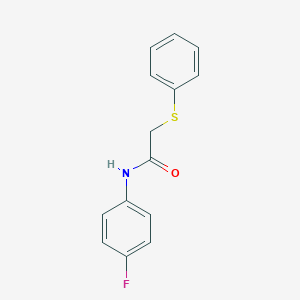

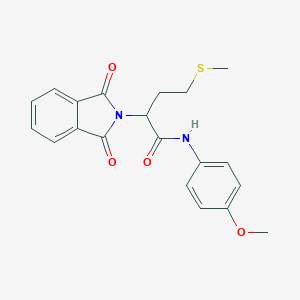
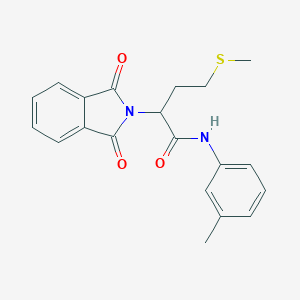
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)
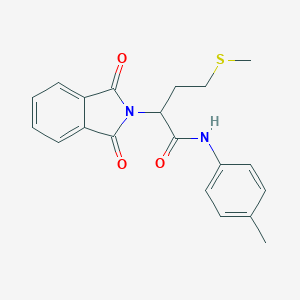
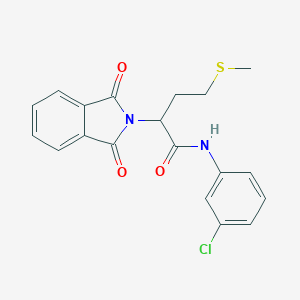
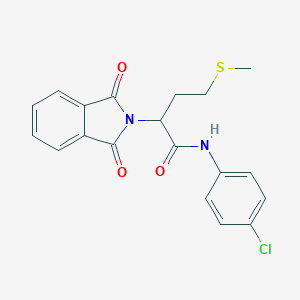
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide](/img/structure/B411081.png)
